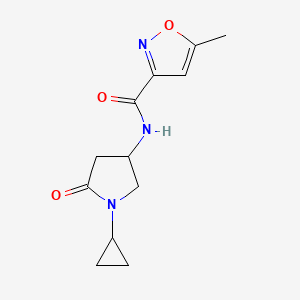

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a methyl group at position 4. The carboxamide moiety links the isoxazole to a 5-oxopyrrolidin-3-yl group, which is further modified with a cyclopropyl substituent at the nitrogen atom.

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-7-4-10(14-18-7)12(17)13-8-5-11(16)15(6-8)9-2-3-9/h4,8-9H,2-3,5-6H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUHDQRLPAHKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a pyrrolidinone ring, and an oxazole moiety, which contribute to its unique chemical properties. Below is a summary of its chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₅N₃O₃ |

| Molecular Weight | 265.33 g/mol |

| CAS Number | 1396843-94-9 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidinone Ring : Starting from a suitable cyclopropylamine, the pyrrolidinone ring is formed through cyclization.

- Introduction of the Oxazole Moiety : The oxazole ring is synthesized via condensation reactions involving appropriate precursors.

- Amide Coupling : The final product is obtained by coupling the oxazole derivative with an amine to yield the carboxamide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- A study evaluated various 5-oxopyrolidine derivatives for their anticancer properties against A549 lung adenocarcinoma cells. Compounds exhibited structure-dependent activity, with some derivatives showing significant cytotoxicity at concentrations as low as 100 µM compared to cisplatin .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated:

- In vitro studies demonstrated that certain derivatives exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant pathogens .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

- Cytotoxic Effects : Through mechanisms such as apoptosis induction or cell cycle arrest, it can exert cytotoxic effects on cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

Comparison with Similar Compounds

Isoxazole Substituent Effects

- 5-Methyl substitution: Present in the target compound, this small alkyl group may limit steric interactions compared to bulkier substituents. Evidence from analogous compounds indicates that larger, nonpolar groups (e.g., tetrahydronaphthalenyl in ) enhance binding affinity to enzymes like xanthine oxidase by filling hydrophobic pockets in active sites.

- Functional implications : The methyl group in the target compound may reduce potency against xanthine oxidase relative to bulkier analogs but could improve solubility or metabolic stability.

Pyrrolidinone Modifications

- This contrasts with the 1-methyl substituent in 1-methyl-5-oxopyrrolidine-3-carboxylic acid , which lacks such strain and may alter solubility or reactivity.

- Carboxamide vs. carboxylic acid : The target compound’s carboxamide linkage (vs. the carboxylic acid in ) likely enhances stability and membrane permeability, as amides are less prone to ionization and degradation.

Bioactivity Trends

- However, the absence of a purine or bulky aromatic group may limit efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.